TUG-770

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TUG-770 is a synthetic compound recognized as a potent agonist of the free fatty acid receptor 1, also known as G protein-coupled receptor 40. This receptor plays a crucial role in enhancing glucose-stimulated insulin secretion from pancreatic beta cells, making TUG-770 a significant candidate for diabetes treatment and metabolic disorders. The compound has an effective concentration (EC50) of approximately 6 nanomolar, indicating its high potency in activating the receptor .

There is currently no scientific research available on the mechanism of action of this compound.

- Potential skin and eye irritant: The carboxylic acid group can cause irritation upon contact with skin and eyes.

- Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory system.

- PubChem Entry: A search on PubChem, a public database of chemical information maintained by the National Institutes of Health (NIH), reveals an entry for 3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid but provides no information on its biological activities or potential applications ().

- Sonogashira Coupling: This reaction involves coupling an aryl halide with an alkyne to form a substituted alkyne.

- Reduction: The double bond in the compound is reduced using sodium borohydride in the presence of cobalt(II) chloride as a catalyst.

- Hydrolysis: Following the coupling, hydrolysis reactions are performed to yield the final product with desired functional groups .

TUG-770 exhibits significant biological activity as an agonist for the free fatty acid receptor 1. Its activation leads to enhanced insulin secretion in response to glucose, which is vital for managing blood sugar levels. In vitro studies have shown that TUG-770 can stimulate calcium signaling pathways in pancreatic beta cells, further supporting its role in insulin secretion modulation .

The synthesis of TUG-770 involves several steps:

- Initial Synthesis: Starting from aryl bromides, Sonogashira coupling is employed to attach alkyne ligands.

- Functionalization: The introduction of various substituents on the aromatic ring is achieved through subsequent reactions, including ester hydrolysis and further coupling reactions.

- Final Product Isolation: The final compound is purified through standard techniques such as chromatography to ensure high purity and yield .

TUG-770 has potential applications primarily in:

- Diabetes Treatment: Due to its role in enhancing insulin secretion, it may be developed as a therapeutic agent for type 2 diabetes.

- Metabolic Disorders: Its ability to modulate glucose metabolism positions it as a candidate for addressing various metabolic syndromes .

Studies have investigated TUG-770's interactions with other biochemical pathways and receptors. It shows selectivity towards free fatty acid receptor 1 over other receptors like free fatty acid receptor 4, with a notable 150-fold selectivity difference. These interaction studies are critical for understanding the compound's pharmacodynamics and potential side effects when used therapeutically .

Several compounds exhibit similar biological activities or structural characteristics to TUG-770. Here is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | EC50 (nM) | Unique Features |

|---|---|---|---|

| TUG-20 | Agonist of free fatty acid receptor 1 | 10 | Less potent than TUG-770 |

| TUG-488 | Agonist of free fatty acid receptor 1 | 30 | Cyanomethyl substitution position |

| GW9508 | Agonist of free fatty acid receptor 1 | 15 | Dual action on multiple receptors |

| Oleoylethanolamide | Endogenous agonist of free fatty acid receptors | - | Naturally occurring lipid |

TUG-770 stands out due to its superior potency and specificity towards free fatty acid receptor 1 compared to these similar compounds, making it a promising candidate for further research and development in therapeutic applications .

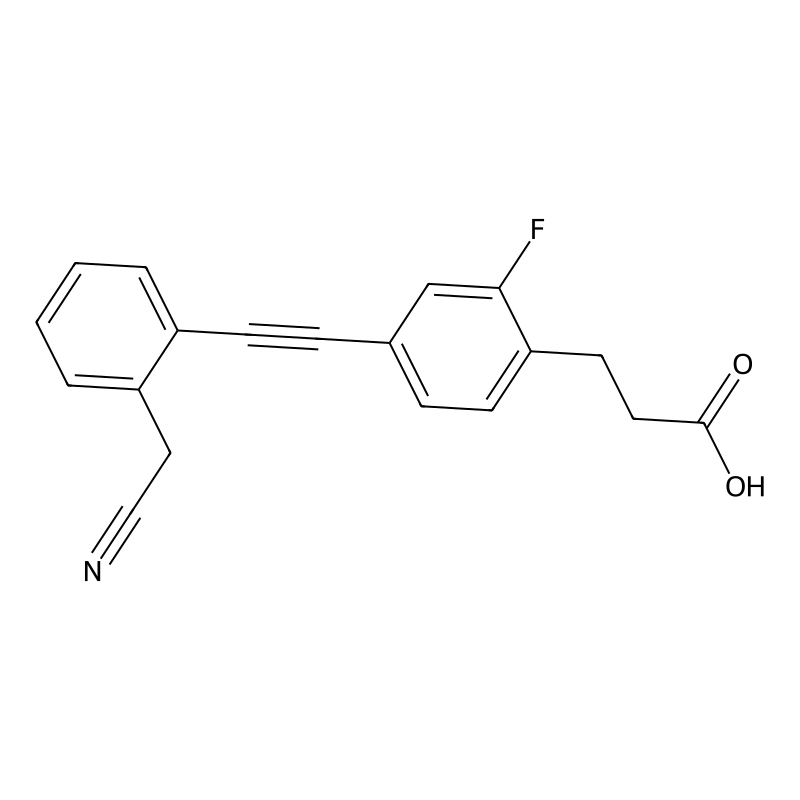

Molecular Formula and Structural Characteristics

TUG-770 represents a synthetically derived organic compound with the molecular formula C19H14FNO2 and a molecular weight of 307.32 grams per mole [1]. The compound bears the systematic International Union of Pure and Applied Chemistry name 3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid, reflecting its complex structural architecture [1].

The structural framework of TUG-770 consists of two aromatic benzene rings connected through an alkyne linkage, establishing a rigid linear conjugated system [2]. The terminal benzene ring features a cyanomethyl substituent (-CH2CN) at the ortho position, while the central benzene ring contains a fluorine atom at the ortho position relative to the alkyne attachment point [1]. A propanoic acid chain (-CH2CH2COOH) extends from the para position of the fluorinated aromatic ring, providing the compound with its carboxylic acid functionality [1].

The compound adopts a predominantly planar conformation due to the presence of the alkyne bridge, which enforces geometric constraints between the two aromatic systems [2]. This structural rigidity contributes significantly to the compound's pharmacological properties and receptor binding characteristics [15].

| Structural Component | Description | Position |

|---|---|---|

| Terminal Benzene Ring | Contains cyanomethyl substituent | 2-position |

| Alkyne Linkage | Triple bond connecting aromatic rings | Between rings |

| Central Benzene Ring | Contains fluorine substituent | 2-position |

| Propanoic Acid Chain | Carboxylic acid functional group | 4-position |

Physicochemical Properties and Parameters

Solubility Profile and Lipophilicity

TUG-770 demonstrates excellent aqueous solubility characteristics with a measured solubility of 197 micrometers in phosphate-buffered saline at physiological pH 7.4 [2]. The compound exhibits complete insolubility in pure water, reflecting its predominantly hydrophobic character [3]. In organic solvents, TUG-770 shows superior dissolution properties, achieving concentrations of at least 100 milligrams per milliliter in dimethyl sulfoxide and 9.5 milligrams per milliliter in ethanol with gentle warming and ultrasonic treatment [4].

The lipophilicity profile of TUG-770 has been extensively characterized through multiple computational approaches [11]. The consensus logarithm of the partition coefficient (LogP) value stands at 3.71, indicating moderate lipophilicity [11]. Individual LogP calculations using different methodologies yield varying results: XlogP3 method produces 3.64, iLogP method gives 2.66, WLogP method results in 3.81, MLogP method yields 3.71, and SILICOS-IT method provides 4.91 [11]. The logarithm of the distribution coefficient (LogD) at physiological pH ranges from 1.35 to 1.44, demonstrating favorable distribution properties for biological systems [8].

| Solubility Parameter | Value | Conditions |

|---|---|---|

| Aqueous Solubility | 197 μM | PBS, pH 7.4 |

| Water Solubility | Insoluble | Pure water |

| DMSO Solubility | ≥100 mg/mL | Room temperature |

| Ethanol Solubility | ≥9.5 mg/mL | With warming |

| LogP (Consensus) | 3.71 | Computational |

| LogD (pH 7.4) | 1.35-1.44 | n-octanol/PBS |

Hydrogen Bond Donors and Acceptors

The hydrogen bonding profile of TUG-770 reveals one hydrogen bond donor group, specifically the carboxylic acid functionality [10]. The compound contains between two to four hydrogen bond acceptor sites, with variation depending on the computational method employed for calculation [10] [12]. The primary hydrogen bond acceptors include the carbonyl oxygen of the carboxylic acid group, the hydroxyl oxygen of the carboxylic acid, and the nitrogen atom of the nitrile group [10].

The topological polar surface area measures 61.09 square angstroms, indicating moderate polarity that contributes to the compound's favorable absorption and distribution properties [11]. This value falls within the optimal range for oral bioavailability according to established pharmaceutical guidelines [11].

| Hydrogen Bonding Parameter | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2-4 |

| Topological Polar Surface Area | 61.09 Ų |

Rotatable Bonds and Conformational Analysis

TUG-770 possesses four rotatable bonds, providing moderate conformational flexibility while maintaining structural rigidity through the alkyne linkage [10]. The rotatable bonds are primarily associated with the propanoic acid side chain and the cyanomethyl substituent, allowing for conformational adjustments necessary for optimal receptor binding [10].

The conformational analysis reveals that the compound maintains a relatively constrained three-dimensional structure due to the linear alkyne bridge connecting the two aromatic rings [2]. This structural constraint reduces the conformational entropy penalty upon receptor binding while preserving sufficient flexibility for induced-fit interactions [2]. The carbon atom fraction in sp3 hybridization accounts for only 0.16% of the total carbon content, emphasizing the compound's predominantly aromatic and linear character [11].

| Conformational Parameter | Value |

|---|---|

| Rotatable Bonds | 4 |

| sp3 Carbon Fraction | 0.16% |

| Heavy Atoms | 23 |

| Aromatic Heavy Atoms | 12 |

Synthetic Pathways and Chemical Synthesis

Sonogashira Coupling Reactions

The synthesis of TUG-770 relies heavily on Sonogashira coupling reactions as the key methodology for constructing the alkyne linkage between the two aromatic ring systems [2]. This palladium-catalyzed cross-coupling reaction employs a dual-catalyst system consisting of a palladium complex and a copper co-catalyst to facilitate the formation of carbon-carbon triple bonds between aryl halides and terminal alkynes [13] [14].

The Sonogashira coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the copper-activated alkyne species and subsequent reductive elimination to form the desired alkyne product [14]. The reaction typically requires mild conditions, proceeding at room temperature under an inert nitrogen atmosphere with triethylamine serving as both base and solvent [2].

For TUG-770 synthesis, the coupling reaction connects a 4-bromoaldehyde derivative bearing the fluorine substituent with phenylacetylene derivatives containing the cyanomethyl group [2]. The reaction demonstrates excellent functional group tolerance, allowing the presence of both electron-withdrawing groups (fluorine and nitrile) and the subsequent carboxylic acid functionality [2].

| Sonogashira Coupling Parameter | Description |

|---|---|

| Catalyst System | Palladium complex + Copper co-catalyst |

| Temperature | Room temperature |

| Atmosphere | Inert nitrogen |

| Base | Triethylamine |

| Solvent | Triethylamine |

Central Ring Modification Strategies

The synthetic approach utilizes a sequential strategy starting from the appropriately substituted aryl bromide intermediate [2]. Initial Sonogashira coupling with trimethylsilylacetylene provides a protected alkyne intermediate, followed by deprotection using tetrabutylammonium fluoride to generate the terminal alkyne ready for the second coupling reaction [2]. This methodology allows for precise control over the substitution pattern while maintaining the integrity of the fluorine substituent throughout the synthetic sequence [2].

The 2-fluoro substitution pattern proves crucial for the compound's biological activity, with the corresponding analogue showing a pronounced increase in potency compared to non-fluorinated derivatives [8]. The electronic effects of the fluorine atom contribute to both the binding affinity and metabolic stability of the final compound [8].

Terminal Ring Substitution Methods

The terminal ring substitution methodology focuses on the introduction of the cyanomethyl group, which serves as a key structural feature for TUG-770's pharmacological properties [2]. The synthesis employs various approaches to incorporate this functionality, including nucleophilic substitution reactions and direct functionalization of the aromatic ring [2].

One effective approach utilizes the Wittig reaction with phosphonium ylides formed in situ from ethyl bromoacetate and triphenylphosphine to provide cinnamic ester intermediates [2]. Subsequent reduction of the double bond using sodium borohydride in the presence of catalytic cobalt chloride yields the desired substitution pattern [2]. The cyanomethyl group can be introduced through various methods, including nucleophilic displacement reactions with cyanide sources [2].

The terminal ring functionalization strategy must account for the electronic effects of the cyanomethyl substituent, which acts as an electron-withdrawing group and influences the reactivity of the aromatic system [2]. The positioning of this group at the ortho position relative to the alkyne linkage optimizes the compound's binding interactions with the target receptor [2].

Structure Stability and Chemical Reactivity

TUG-770 demonstrates exceptional chemical stability under physiological conditions, with 99.1% of the compound remaining intact after 12 days of incubation in phosphate-buffered saline at 37 degrees Celsius [2]. This remarkable stability profile contributes significantly to the compound's favorable pharmacokinetic properties and therapeutic potential [2].

The alkyne functional group, while potentially reactive under certain conditions, remains stable under normal physiological and storage conditions [19]. The triple bond can undergo addition reactions such as hydrogenation, but these transformations require specific catalytic conditions that are not encountered in biological systems [19] [20]. The linear geometry imposed by the alkyne linkage contributes to the compound's structural rigidity and resistance to degradation [19].

The carboxylic acid functionality exhibits typical reactivity patterns, including the potential for esterification and amidation reactions under appropriate conditions [24]. However, under neutral physiological conditions, the carboxylate form predominates and remains stable [24]. The fluorine substituent enhances the compound's metabolic stability by providing resistance to oxidative metabolism [26].

The nitrile group demonstrates excellent stability under neutral conditions but can undergo hydrolysis under strongly acidic or basic conditions to form the corresponding carboxamide or carboxylic acid [25]. The aromatic rings maintain their structural integrity throughout normal handling and storage conditions, with the electron-withdrawing substituents providing additional stabilization against electrophilic aromatic substitution reactions [25].

| Stability Parameter | Condition | Result |

|---|---|---|

| Chemical Stability | PBS, 37°C, 12 days | 99.1% intact |

| Alkyne Stability | Normal conditions | Stable |

| Carboxylic Acid | Neutral pH | Stable |

| Fluorine Substituent | Metabolic conditions | Enhanced stability |

| Nitrile Group | Neutral conditions | Stable |

Central Ring Modifications and Impact on Potency

The systematic modification of the central ring system in TUG-770 has revealed critical insights into the molecular determinants of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist potency [1]. Investigation of various heterocyclic and substituted aromatic systems demonstrated that specific structural features are essential for optimal receptor activation.

Replacement of the central benzene ring with pyridine moieties resulted in significant reductions in potency. The 2-pyridyl and 3-pyridyl analogues showed approximately 20-fold decreases in activity compared to the parent benzene system, despite their marked lipophilicity-lowering effects [1]. This finding indicates that while pyridine substitution can improve physicochemical properties, it comes at the cost of reduced receptor binding affinity.

The introduction of fluorine substituents on the central benzene ring yielded more promising results. The 3-fluoro analogue maintained potency comparable to the unsubstituted benzene ring while providing only a minimal increase in calculated partition coefficient (ClogP) [1]. However, the most significant breakthrough came with the 2-fluoro substitution, which resulted in a 5-fold increase in potency, the highest ligand efficiency and ligand lipophilicity efficiency values, and superior selectivity over FFA4 (>200-fold) [1].

| Compound | Central Ring Structure | pEC₅₀ (hFFA1) | Selectivity over FFA4 | ClogP | Key Finding |

|---|---|---|---|---|---|

| 3 | Benzene | 7.06 | 19-fold | 5.75 | Reference compound |

| 4 | 2-Pyridyl | 6.74 | Not reported | 4.65 | ~20-fold decrease in potency |

| 5 | 3-Pyridyl | 6.76 | Not reported | 4.65 | ~20-fold decrease in potency |

| 6 | 3-Fluoro benzene | 7.03 | Not reported | 5.89 | Maintained potency |

| 7 | 2-Fluoro benzene | 7.84 | >200-fold | 5.89 | 5-fold increased potency |

| 8 | 2,3-Difluoro benzene | 7.06 | Not reported | 6.03 | Reduced back to reference level |

The superiority of the 2-fluoro substitution represents a clear example of how strategic fluorine placement can dramatically enhance pharmacological activity. Introduction of a second ortho-fluoro substituent (2,3-difluoro) led to a reduction in potency back to the level of the unsubstituted compound, suggesting that optimal receptor interaction requires precise positioning of the fluorine atom [1].

Terminal Ring Substitution Effects

The exploration of terminal ring modifications in the 2-fluoro scaffold revealed distinct structure-activity relationships that differ significantly from the non-fluorinated analogues [1]. These findings demonstrate that previously established SAR trends cannot be directly transferred between structural series, highlighting the importance of comprehensive optimization for each scaffold.

In the 2-fluoro series, the introduction of corresponding 2-fluoro substituents in the lead structure TUG-424 to give compound 10 resulted in increased potency, although the improvement was less pronounced than observed with terminally unsubstituted compounds [1]. Moving the methyl group from the ortho- to the meta-position (compound 11) provided a further increase in potency, representing a reversal of the potency order observed in analogues lacking the 2-fluoro central ring substituent [1].

The incorporation of cyano-containing substituents proved particularly effective. The 2-methyl-5-cyano analogue (compound 12) demonstrated reduced ClogP coupled with doubled potency and increased selectivity over FFA4 [1]. However, the most significant advancement came with the 2-cyanomethyl substitution in TUG-770 (compound 22), which showed a pronounced increase in potency with an EC₅₀ of 6 nM and 150-fold selectivity over FFA4 [1].

| Compound | Terminal Ring Substitution | pEC₅₀ (hFFA1) | EC₅₀ (nM) | Selectivity over FFA4 | Structural Insight |

|---|---|---|---|---|---|

| 9 (TUG-424) | 2-Me | 7.34 | 46 | 32-fold | Original lead compound |

| 10 | 2-Me | 7.48 | 33 | 48-fold | Moderate improvement with central F |

| 11 | 3-Me | 7.65 | 22 | 174-fold | Meta position beneficial in F series |

| 12 | 2-Me, 5-CN | 7.77 | 17 | 589-fold | Cyano group reduces lipophilicity |

| 22 (TUG-770) | 2-CH₂CN | 8.21 | 6 | 150-fold | Optimal compound - highest potency |

| 23 | 3-CH₂CN | 7.13 | 74 | 52-fold | 12-fold erosion vs ortho position |

The striking difference between ortho- and meta-cyanomethyl positioning (compounds 22 vs 23) underscores the critical importance of substituent location on the terminal ring. The 12-fold erosion in potency observed with the meta-cyanomethyl analogue highlights the precise spatial requirements for optimal receptor interaction [1].

Ortho-Fluoro Substitution Significance

The ortho-fluoro substitution in TUG-770's central ring represents a pivotal structural modification that fundamentally alters the compound's pharmacological profile [1]. This substitution exemplifies the strategic use of fluorine in medicinal chemistry to enhance both potency and selectivity while optimizing physicochemical properties.

The electronic effects of the ortho-fluorine atom contribute to enhanced receptor binding through multiple mechanisms. The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant inductive effects that influence the electron density distribution throughout the molecule [2] [3]. This electronic perturbation likely modulates the compound's interaction with key binding residues in the FFA1 receptor, particularly the anchoring residues Arg183, Asn244, and Arg258 that interact with the carboxylate group [4].

Furthermore, the ortho-fluorine substitution provides metabolic stability advantages [5] [3]. Fluorine substitution at aromatic positions blocks sites of cytochrome P450-mediated oxidative metabolism, potentially extending the compound's half-life and reducing the formation of reactive metabolites [6] [7]. The C-F bond strength (approximately 485 kJ/mol) makes it one of the strongest bonds in organic chemistry, contributing to the compound's chemical stability [3].

The spatial positioning of the ortho-fluorine also influences the compound's binding mode within the FFA1 receptor. Molecular modeling studies suggest that the fluorine atom may participate in favorable electrostatic interactions with receptor residues or contribute to an optimal conformational arrangement of the molecule within the binding pocket [8] [9]. The reduced van der Waals radius of fluorine (1.47 Å) compared to other halogens allows for precise fitting within the receptor environment without introducing steric clashes [3].

Alkyne Linker Importance for Receptor Activation

The alkyne linker in TUG-770 serves as a critical structural element that distinguishes this compound class from other FFA1 agonists and contributes significantly to its unique pharmacological profile [1] [10]. The rigid, linear geometry of the alkyne provides distinct advantages for receptor binding and activation compared to flexible linker systems.

Structural rigidity analysis reveals that the alkyne linker maintains a fixed spatial relationship between the central aromatic ring and the terminal substituted phenyl group [10]. This conformational constraint is essential for optimal positioning of the pharmacophore elements within the FFA1 binding site. Unlike flexible linkers such as the benzyloxy group found in TAK-875, the alkyne prevents conformational flexibility that could lead to suboptimal binding geometries [11].

The alkyne moiety influences the compound's binding mode preference within the FFA1 receptor. Docking studies indicate that TUG-770 shows preference for binding mode 2, where the hydrophobic tail is oriented toward the space between helices 4 and 5, rather than mode 1 observed with TAK-875 [8]. This distinct binding orientation may contribute to TUG-770's profile as a full agonist compared to TAK-875's partial agonist activity [12] [13].

| Linker Type | Structural Rigidity | Receptor Interaction | Activity Profile | Binding Mode |

|---|---|---|---|---|

| Alkyne (TUG-770) | Rigid linear | Optimal for FFA1 binding | Full agonist, high potency | Mode 2 preference |

| Benzyloxy (TAK-875) | Flexible | Different binding mode | Partial agonist | Mode 1 binding |

| Direct bond | Very rigid | Poor activity | Reduced activity | Limited binding |

| Constrained planar | Rigid planar | Weaker than alkyne/benzyloxy | Weaker activity | Constrained binding |

The electronic properties of the alkyne also contribute to receptor interaction. The sp-hybridized carbons create a linear arrangement with unique electronic characteristics that may participate in π-π interactions or other favorable contacts with aromatic residues in the binding site [10]. Additionally, the alkyne functionality can serve as a hydrogen bond acceptor, potentially forming interactions with receptor residues that stabilize the bound conformation.

Comparative SAR with Related Compounds

Relationship to TUG-424 and TUG-499

The evolutionary development of TUG-770 from earlier compounds in the series demonstrates systematic optimization of the alkyne agonist scaffold [1] [11]. TUG-424, the immediate predecessor to TUG-770, established the fundamental alkyne-linked architecture but lacked the critical ortho-fluorine substitution and optimal terminal ring modifications.

TUG-424 (EC₅₀ = 32 nM) served as the foundation for subsequent modifications, featuring a 2-methylphenyl terminal ring and unsubstituted central benzene ring [14]. The compound demonstrated the viability of the alkyne linker approach but exhibited suboptimal potency and selectivity profiles compared to the eventual TUG-770 optimization [1].

TUG-499 represents an alternative exploration within the series, incorporating a 3,5-dichloropyridyl central ring system [11] [15]. This compound was designed to mimic chloro-substituted pyridine alkynes but demonstrated only equipotent activity with its predecessors despite higher lipophilicity [1]. The failure of TUG-499 to improve upon earlier compounds highlights the specificity required for optimal FFA1 activation and validates the fluorine-substitution strategy employed in TUG-770.

| Parameter | TUG-424 | TUG-770 | TUG-499 |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₆O₂ | C₁₉H₁₄FNO₂ | C₁₆H₁₁Cl₂NO₂ |

| Molecular Weight (g/mol) | 264.32 | 307.32 | 320.17 |

| EC₅₀ (nM) | 32 | 6 | Not specified |

| Selectivity (FFA1/FFA4) | 32-fold | 150-fold | Not specified |

| ClogP | 5.04 | 4.11 | Not specified |

| Key Structural Feature | 2-methylphenyl terminal | 2-cyanomethylphenyl + ortho-fluoro | 3,5-dichloropyridyl central |

The progression from TUG-424 to TUG-770 involved two key modifications: introduction of the ortho-fluorine on the central ring and replacement of the 2-methyl with 2-cyanomethyl on the terminal ring [1]. These changes resulted in a greater than 5-fold improvement in potency while simultaneously improving selectivity and reducing lipophilicity, demonstrating the synergistic effects of rational structural optimization.

Structural Divergence from TAK-875

TUG-770 and TAK-875 (fasiglifam) represent fundamentally different structural approaches to FFA1 agonism, with distinct binding modes, receptor interactions, and pharmacological profiles [1] [16] [17] [18]. These differences provide valuable insights into the diverse mechanisms by which synthetic ligands can activate the FFA1 receptor.

TAK-875 features a complex structure with a 2,3-dihydrobenzofuran-3-yl acetic acid core linked via a benzyloxy connection to a substituted biphenyl system [16] [19]. The compound's molecular weight (524.6 g/mol) significantly exceeds that of TUG-770 (307.3 g/mol), reflecting its more elaborate architecture [16] [20]. Despite its larger size, TAK-875 demonstrates lower potency (EC₅₀ = 72 nM) compared to TUG-770 (EC₅₀ = 6 nM) [21] [22].

The binding mode differences between these compounds are particularly striking. Crystal structure studies reveal that TAK-875 binds to the A1 allosteric site of FFA1, engaging between transmembrane helices 3-5 [23] [13]. In contrast, molecular modeling suggests that TUG-770 preferentially binds in mode 2, with its hydrophobic tail oriented toward the space between helices 4 and 5 [8]. This distinct binding orientation contributes to the compounds' different activation profiles: TAK-875 acts as a partial agonist while TUG-770 functions as a full agonist [13].

The linker systems also provide contrasting structural features. TAK-875's benzyloxy linker offers conformational flexibility that allows the molecule to adopt various conformations within the binding site [24]. Conversely, TUG-770's alkyne linker enforces a rigid, linear arrangement that pre-organizes the molecule for optimal binding [1] [10]. This rigidity may contribute to TUG-770's superior binding affinity and reduced entropy cost upon receptor binding.

Safety profiles further differentiate these compounds. TAK-875 was withdrawn from Phase III clinical trials due to liver safety concerns, specifically hepatotoxicity associated with inhibition of hepatobiliary transporters [17] [18] [25]. Comparative studies demonstrated that among three GPR40 agonists tested (TAK-875, AMG-837, and TUG-770), only TAK-875 induced acute liver injury in mice [17] [18]. This safety advantage positions TUG-770 as a potentially superior therapeutic candidate, combining enhanced potency with improved safety margins.